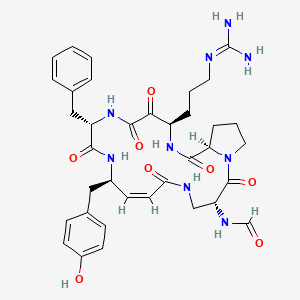
Macrocyclic tripeptide motif
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The macrocyclic tripeptide motif is a class of cyclic peptides characterized by a ring structure that spans multiple amino acid residues. These compounds are known for their unique spatial characteristics, which allow them to target traditionally “undruggable” protein-protein interactions and surfaces . The macrocyclic structure enhances their stability and bioavailability, making them attractive candidates for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic tripeptides typically involves the cyclization of linear peptides. Common methods include:
Lactam Formation: This involves the formation of an amide bond between the amino and carboxyl termini of the peptide.
Azide-Alkyne Cycloadditions: This click chemistry approach is used to form triazole linkages within the peptide.
Ring-Closing Metathesis: This method uses a catalyst to form a carbon-carbon double bond within the peptide.
Industrial Production Methods: Industrial production of macrocyclic tripeptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, followed by cyclization on a solid support .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products:
Oxidation: Formation of disulfide-bridged macrocycles.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Macrocyclic tripeptides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of macrocyclic tripeptides involves their ability to bind to specific protein targets with high affinity and selectivity. This binding can inhibit or modulate the activity of the target protein, leading to therapeutic effects . The molecular targets often include enzymes, receptors, and other proteins involved in critical biological pathways .
Comparison with Similar Compounds
Atropitides: Macrocyclic peptides with Trp-Tyr or Trp-Trp linkages.
Cittilins: Macrocyclic peptides with Tyr-Tyr linkages.
Biarylitides: Macrocyclic peptides with Tyr-His linkages.
Uniqueness: The macrocyclic tripeptide motif is unique due to its specific ring structure and the ability to form stable, bioactive conformations. This makes them particularly effective in targeting protein-protein interactions that are challenging for other types of molecules .
Properties
Molecular Formula |
C36H45N9O8 |
|---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |
InChI |
InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1 |
InChI Key |
CDWXSPKJKIUEQF-SMUYMMTFSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


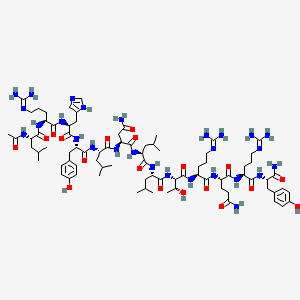
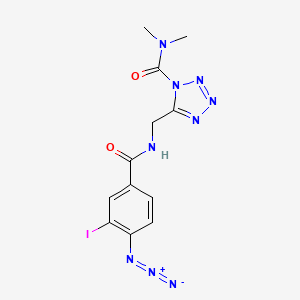
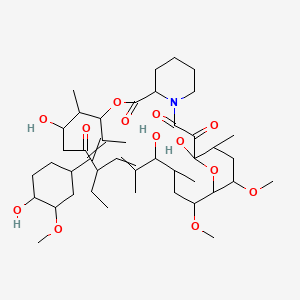
![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)
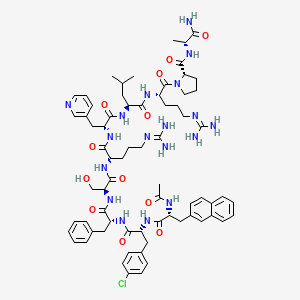
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)


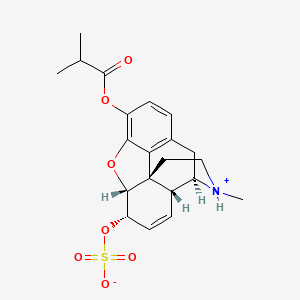
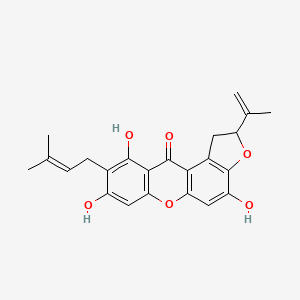

![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
